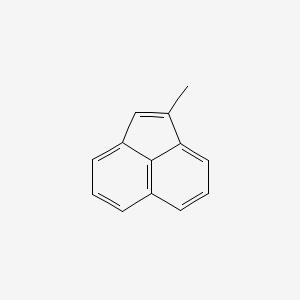

1-Methylacenaphthylene

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

58548-38-2 |

|---|---|

分子式 |

C13H10 |

分子量 |

166.22 g/mol |

IUPAC名 |

1-methylacenaphthylene |

InChI |

InChI=1S/C13H10/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-8H,1H3 |

InChIキー |

QALUZRZBRMSBPM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC=CC3=C2C1=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylacenaphthylene: Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and characteristics of 1-Methylacenaphthylene. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known data with theoretical predictions and generalized experimental protocols relevant to a compound of this nature.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) with a methyl group substituent. Its fundamental properties are summarized below.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Acenaphthylene, 1-methyl- | Cheméo[2] |

| CAS Number | 58548-38-2 | PubChem[1] |

| Molecular Formula | C₁₃H₁₀ | Cheméo, PubChem[1][2] |

| Molecular Weight | 166.22 g/mol | Cheméo, PubChem[1][2] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Unit | Source (Method) |

| Normal Boiling Point (Tboil) | 563.74 | K | Cheméo (Joback)[2] |

| Enthalpy of Vaporization (ΔvapH°) | 50.78 | kJ/mol | Cheméo (Joback)[2] |

| Enthalpy of Fusion (ΔfusH°) | 19.71 | kJ/mol | Cheméo (Joback)[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 359.27 | kJ/mol | Cheméo (Joback)[2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 238.62 | kJ/mol | Cheméo (Joback)[2] |

| LogP (Octanol/Water Partition Coefficient) | 3.714 | Cheméo (Crippen)[2] | |

| Water Solubility (log10WS) | -4.55 | mol/l | Cheméo (Crippen)[2] |

| McGowan's Characteristic Volume (McVol) | 135.650 | ml/mol | Cheméo (McGowan)[2] |

| Critical Temperature (Tc) | 787.31 | K | Cheméo (Joback)[2] |

| Critical Pressure (Pc) | 3224.64 | kPa | Cheméo (Joback)[2] |

| Critical Volume (Vc) | 0.479 | m³/kmol | Cheméo (Joback)[2] |

Experimental Protocols

2.1. Hypothetical Synthesis via Friedel-Crafts Alkylation

The introduction of a methyl group onto the acenaphthene core can be conceptually achieved through a Friedel-Crafts alkylation reaction.[3][4][5][6] This electrophilic aromatic substitution would involve the reaction of acenaphthene with a methylating agent in the presence of a Lewis acid catalyst.

Generalized Protocol:

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acenaphthene and a suitable anhydrous solvent (e.g., carbon disulfide or a nitroalkane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions.

-

Addition of Alkylating Agent: While maintaining the low temperature, add a methylating agent (e.g., methyl chloride or methyl iodide) dropwise to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

2.2. Purification

The crude product, a mixture of mono- and poly-alkylated acenaphthenes and unreacted starting material, would require purification. Column chromatography is a standard method for the separation of such aromatic compounds.[7][8]

Generalized Protocol for Column Chromatography:

-

Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the column.

-

Elution: Elute the column with a non-polar solvent or a gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture).

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

Spectroscopic Characterization

Comprehensive, experimentally-derived spectra for this compound are not widely available. This section provides the available experimental data and outlines the expected spectral characteristics based on the compound's structure, along with general methodologies for acquiring such data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹³C NMR Spectroscopy

Experimentally determined ¹³C NMR chemical shifts for this compound are available from the Human Metabolome Database.

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) |

| 14.1 |

| 123.6 |

| 124.7 |

| 125.1 |

| 127.2 |

| 127.3 |

| 127.8 |

| 128.0 |

| 128.8 |

| 130.6 |

| 139.1 |

| 140.2 |

| 145.7 |

General Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 75, 100, or 125 MHz). Use a standard pulse program with proton decoupling.

-

Data Processing: Process the resulting free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.1.2. ¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the acenaphthylene ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The splitting patterns will be complex due to spin-spin coupling between adjacent protons.

-

Methyl Protons: The protons of the methyl group are expected to appear as a singlet in the upfield region, likely between δ 2.3 and 2.7 ppm.

General Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent as for ¹³C NMR.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Processing: Process the FID and reference the spectrum similarly to the ¹³C NMR.

3.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are:[12][13]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the methyl group.

-

C=C Aromatic Ring Stretching: Several bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending (out-of-plane): Strong bands in the 900-675 cm⁻¹ region, the exact position of which can be indicative of the substitution pattern on the aromatic rings.

General Experimental Protocol for FTIR:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

A UV-Vis spectrum for this compound is not available. As a polycyclic aromatic hydrocarbon, it is expected to exhibit strong absorption in the UV region due to π-π* electronic transitions of the conjugated system.[14][15] The spectrum would likely show multiple absorption bands, with the λ(max) influenced by the extent of conjugation.

General Experimental Protocol for UV-Vis:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

3.4. Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. The expected features are:[16][17][18]

-

Molecular Ion Peak (M⁺•): A prominent peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Fragmentation may involve the loss of a hydrogen atom to form a stable benzylic-type cation at m/z = 165. Further fragmentation of the ring system is also possible but would likely result in less intense peaks.

General Experimental Protocol for MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, most commonly electron ionization (EI) for this type of compound.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

Diagram 1: Hypothetical Synthesis and Purification Workflow for this compound

A conceptual workflow for the synthesis and purification of this compound.

References

- 1. This compound | C13H10 | CID 42772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Khan Academy [khanacademy.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

Spectroscopic Characterization of 1-Methylacenaphthylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-methylacenaphthylene. Due to the limited availability of specific experimental data in public databases, this document focuses on the theoretical spectroscopic properties based on the analysis of its structural features and comparison with analogous polycyclic aromatic hydrocarbons (PAHs). It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic acenaphthylene core with a methyl substituent. Its unique electronic and structural features are of interest in materials science and as a potential scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide details the expected spectroscopic data for this compound and provides general methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons, influenced by the ring current effect, will appear in the downfield region, typically between 7.0 and 8.5 ppm.[1][2] The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on the specific electronic environment and through-bond interactions with neighboring protons. The methyl protons are anticipated to resonate in the upfield region, likely between 2.0 and 3.0 ppm, as a singlet, due to the absence of adjacent protons.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. Aromatic carbons are expected to appear in the range of 120-150 ppm.[2] The quaternary carbons of the fused rings will likely show distinct chemical shifts within this region. The methyl carbon will resonate at a much higher field, typically between 15 and 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Aromatic C (quaternary) | - | 130 - 150 |

| Methyl CH₃ | 2.0 - 3.0 | 15 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C=C bonds within its aromatic structure. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching of the C=C bonds within the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings will appear in the fingerprint region, below 900 cm⁻¹, and are often diagnostic of the substitution pattern. The methyl group will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aromatic C-H Bend | < 900 |

| Methyl C-H Stretch | 2850 - 2960 |

| Methyl C-H Bend | 1375, 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like PAHs.

This compound is expected to exhibit strong UV absorption due to its extended π-conjugated system. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. For acenaphthylene and its derivatives, complex absorption patterns are expected in the UV region, typically between 200 and 400 nm.[3]

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max Range (nm) |

| π → π* | 200 - 400 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent should ensure good solubility and minimal interference with the analyte signals.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time may be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Perform a background scan to subtract the contribution of the atmosphere (CO₂ and H₂O).

-

Data Acquisition: Place the sample in the beam path and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) can be analyzed to identify the characteristic absorption bands.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max for optimal accuracy.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

-

Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding absorbance values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental protocols required for their determination. While specific experimental data remains to be published, the predicted data serves as a valuable reference for researchers working with this compound. The outlined methodologies for NMR, IR, and UV-Vis spectroscopy represent standard practices that will enable the reliable characterization of this compound, ensuring its identity and purity for applications in scientific research and drug development.

References

An In-depth Technical Guide on the Electronic and Photophysical Properties of 1-Methylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acenaphthylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered interest due to their unique electronic structure and potential applications as organic semiconductors, fluorescent probes, and as building blocks for more complex molecular systems. The introduction of a methyl group to the acenaphthylene core, forming 1-Methylacenaphthylene, is expected to modulate its electronic and photophysical properties through inductive and hyperconjugative effects. Understanding these properties is crucial for its potential utilization in various fields, including as a scaffold in the design of novel therapeutic agents. Acenaphthene derivatives have been explored for their potential antitumor activities.

Electronic Properties

Detailed experimental or computational data on the electronic properties, such as ionization potential, electron affinity, and HOMO-LUMO gap, of this compound are not available in the current body of scientific literature. For related acenaphthylene derivatives, the electronic properties are known to be influenced by the nature and position of substituents.

Inference from Related Compounds:

-

Acenaphthene: The parent compound, acenaphthene, has been studied more extensively. Its electronic properties are characteristic of a polycyclic aromatic hydrocarbon with a well-defined HOMO-LUMO gap that governs its absorption and emission characteristics.

-

Substituted Acenaphthylenes: The introduction of substituents onto the acenaphthylene ring can significantly alter the energy levels of the frontier molecular orbitals. Electron-donating groups, such as a methyl group, are generally expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.

Further Research Required:

To fully understand the electronic properties of this compound, the following experimental and computational studies are necessary:

-

Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

-

Photoelectron Spectroscopy: To directly measure the ionization potential.

-

Density Functional Theory (DFT) Calculations: To computationally model the electronic structure and predict the HOMO-LUMO gap and other electronic parameters.

Photophysical Properties

Specific quantitative data on the photophysical properties of this compound, including absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes, are currently not documented in published research.

Inference from Related Compounds:

-

Acenaphthene: Acenaphthene exhibits characteristic UV-Vis absorption and fluorescence spectra. Its fluorescence is typically in the ultraviolet to blue region of the electromagnetic spectrum.

-

Methyl-substituted PAHs: In general, the introduction of a methyl group to a PAH scaffold can cause a slight bathochromic (red) shift in the absorption and emission spectra. The effect on the quantum yield and lifetime can be more complex and is dependent on how the methyl group influences non-radiative decay pathways.

Table 1: Anticipated Photophysical Properties of this compound (Based on General Trends for Methyl-Substituted PAHs)

| Property | Expected Value/Trend |

| Absorption Maximum (λabs) | Expected in the UV-A region, potentially slightly red-shifted compared to acenaphthylene. |

| Emission Maximum (λem) | Expected in the near-UV to blue region, likely red-shifted compared to acenaphthene. |

| Molar Extinction Coefficient (ε) | Expected to be in the range of 103 - 104 M-1cm-1 for the principal absorption bands. |

| Fluorescence Quantum Yield (ΦF) | Highly dependent on the molecular rigidity and solvent. Could be comparable to or slightly different from acenaphthene. |

| Excited-State Lifetime (τ) | Expected to be in the nanosecond timescale for the singlet excited state. |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and photophysical characterization of this compound are not available in the peer-reviewed literature. The following sections outline general methodologies that could be adapted for this purpose.

Synthesis of this compound

A potential synthetic route to this compound could involve the methylation of acenaphthene or a derivative. A generalized workflow is proposed below.

Workflow for a Potential Synthesis:

Navigating the Thermal Landscape of 1-Methylacenaphthylene: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the thermal stability and decomposition profile of 1-Methylacenaphthylene. Understanding these characteristics is paramount for ensuring the safety, efficacy, and stability of pharmaceutical compounds and materials. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and data presentation formats used to characterize the thermal properties of such molecules.

Introduction to Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. The decomposition profile of a compound provides detailed information about the temperatures at which it breaks down, the rate of decomposition, and the nature of the resulting products. These parameters are critical in determining a compound's shelf-life, processing conditions, and potential hazards.

The primary techniques employed for these analyses are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3][4] TGA measures the change in mass of a sample as a function of temperature, providing precise data on decomposition temperatures and the presence of volatile components.[1][4][5] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.[2][3][6][7]

Quantitative Thermal Analysis Data

Should experimental data for this compound be generated, it would be summarized in a format similar to the tables below. These tables are designed for clarity and ease of comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Units | Conditions |

| Onset of Decomposition (Tonset) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Temperature at 5% Mass Loss (T5%) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Temperature at 10% Mass Loss (T10%) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Residual Mass at 800 °C | Data not available | % | Inert Atmosphere (e.g., N2) |

| Onset of Decomposition (Tonset) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |

| Temperature at 5% Mass Loss (T5%) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |

| Temperature at 10% Mass Loss (T10%) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |

| Residual Mass at 800 °C | Data not available | % | Oxidative Atmosphere (e.g., Air) |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Units | Conditions |

| Melting Point (Tm) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Enthalpy of Fusion (ΔHf) | Data not available | J/g | Inert Atmosphere (e.g., N2) |

| Glass Transition Temperature (Tg) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Crystallization Temperature (Tc) | Data not available | °C | Inert Atmosphere (e.g., N2) |

| Enthalpy of Crystallization (ΔHc) | Data not available | J/g | Inert Atmosphere (e.g., N2) |

| Decomposition Exotherm/Endotherm | Data not available | °C | Inert Atmosphere (e.g., N2) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for TGA and DSC analysis that would be adapted for this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A precise amount of this compound (typically 5-10 mg) is weighed into a ceramic or platinum pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum decomposition rate are determined from the resulting TGA curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a purge of inert gas, such as nitrogen, to prevent oxidation.

-

Temperature Program: A heat-cool-heat cycle is typically employed. For example, the sample is heated from ambient temperature to a temperature above its expected melting point, cooled at a controlled rate, and then reheated. A typical heating/cooling rate is 10 °C/min.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified. The temperatures and enthalpy changes of these transitions are calculated from the DSC thermogram.

Visualizing Thermal Decomposition

Diagrams are essential for illustrating complex processes. The following examples demonstrate how Graphviz can be used to visualize experimental workflows and hypothetical decomposition pathways.

Conclusion

References

- 1. mt.com [mt.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric Analyzer , TGA Thermal Gravity Analysis | Henven [cn-henven.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Methylacenaphthylene and its Analogs in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1-Methylacenaphthylene in common organic solvents. Extensive literature searches indicate a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview of the solubility of two closely related and structurally similar polycyclic aromatic hydrocarbons (PAHs): acenaphthene and acenaphthylene . The provided data, presented in detailed tables, serves as a valuable proxy for estimating the solubility behavior of this compound. Furthermore, this guide outlines standard experimental protocols for solubility determination and includes a visual workflow to aid in experimental design.

Introduction: The Challenge of this compound Solubility Data

This compound is a methylated derivative of the polycyclic aromatic hydrocarbon acenaphthylene. As with many substituted PAHs, its physical properties, including solubility, are of significant interest in various fields, from materials science to environmental and pharmaceutical research. The addition of a methyl group to the acenaphthylene core is expected to alter its solubility characteristics compared to the parent compound due to changes in molecular weight, polarity, and crystal lattice energy.

Despite a thorough review of scientific databases and literature, specific quantitative solubility data for this compound in common organic solvents could not be located. This data gap necessitates the use of solubility information from structurally analogous compounds to infer its likely behavior. Acenaphthene and acenaphthylene, the hydrogenated and dehydrogenated parent structures, respectively, are the most relevant analogs for this purpose.

Quantitative Solubility Data for Acenaphthene and Acenaphthylene

The following tables summarize the experimentally determined mole fraction solubility of acenaphthene and acenaphthylene in a range of common organic solvents at various temperatures. This data provides a strong foundation for solvent selection and for estimating the solubility of this compound.

Table 1: Mole Fraction Solubility of Acenaphthylene in Various Solvents [1]

| Temperature (K) | Methylbenzene | 1-Butanol | 2-Propanol | Ethanol |

| 278.15 | 0.1855 | 0.0238 | 0.0120 | 0.0108 |

| 283.15 | 0.2213 | 0.0285 | 0.0146 | 0.0132 |

| 288.15 | 0.2625 | 0.0341 | 0.0177 | 0.0160 |

| 293.15 | 0.3098 | 0.0407 | 0.0215 | 0.0194 |

| 298.15 | 0.3641 | 0.0485 | 0.0260 | 0.0235 |

| 303.15 | 0.4263 | 0.0577 | 0.0315 | 0.0284 |

| 308.15 | 0.4975 | 0.0685 | 0.0381 | 0.0344 |

| 313.15 | 0.5788 | 0.0813 | 0.0460 | 0.0416 |

| 318.15 | 0.6715 | 0.0964 | 0.0556 | 0.0504 |

| 323.15 | 0.7770 | 0.1143 | 0.0671 | 0.0610 |

Table 2: Mole Fraction Solubility of Acenaphthene in Various Solvents [2]

| Temperature (K) | Benzene | 1,3-Dimethylbenzene | Acetone | 1-Propanol | Isobutanol |

| 283.15 | 0.1042 | 0.0985 | 0.0413 | 0.0147 | 0.0213 |

| 288.15 | 0.1235 | 0.1171 | 0.0494 | 0.0177 | 0.0256 |

| 293.15 | 0.1458 | 0.1386 | 0.0590 | 0.0212 | 0.0307 |

| 298.15 | 0.1716 | 0.1636 | 0.0702 | 0.0254 | 0.0368 |

| 303.15 | 0.2014 | 0.1926 | 0.0834 | 0.0303 | 0.0441 |

| 308.15 | 0.2358 | 0.2261 | 0.0988 | 0.0361 | 0.0526 |

| 313.15 | 0.2754 | 0.2649 | 0.1168 | 0.0429 | 0.0627 |

| 318.15 | 0.3209 | 0.3096 | 0.1378 | 0.0509 | 0.0746 |

| 323.15 | 0.3731 | 0.3611 | 0.1624 | 0.0603 | 0.0886 |

Qualitative solubility information indicates that acenaphthylene is very soluble in ethanol, ether, and benzene, and slightly soluble in chloroform.[3] Acenaphthene is soluble in hot alcohol and very soluble in benzene.[4][5]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. The "shake-flask" method is a commonly employed and reliable technique for establishing thermodynamic solubility.

Materials and Apparatus

-

Solute: High-purity this compound (or analog)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

-

Experimental Procedure (Shake-Flask Method)

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the system reaches equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the liquid phase remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove all undissolved solid particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption on the filter membrane.

-

Quantification: Dilute the filtered solution to a known volume with an appropriate solvent. Analyze the concentration of the solute in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the experimental temperature. Express the solubility in desired units (e.g., g/L, mol/L, or mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While direct experimental data on the solubility of this compound in common organic solvents is currently unavailable in the public domain, the data presented for the analogous compounds, acenaphthene and acenaphthylene, provides a robust starting point for researchers. The provided experimental protocols and workflow diagram offer a clear guide for determining the solubility of this compound or other compounds of interest. It is recommended that experimental verification of solubility be conducted for any critical applications. The data and methodologies outlined in this guide are intended to support the research and development efforts of scientists and professionals in relevant fields.

References

An In-Depth Technical Guide on the Discovery and Natural Occurrence of 1-Methylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by an acenaphthylene core with a single methyl group substitution. While not as extensively studied as some parent PAHs, its presence in various environmental matrices and its potential toxicological relevance warrant a detailed understanding of its origins, both through chemical synthesis and natural formation processes. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, synthesis, and natural occurrence of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, designing analytical methods, and planning synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ | ChemSpider |

| Molecular Weight | 166.22 g/mol | ChemSpider |

| CAS Number | 58548-38-2 | PubChem |

| Appearance | Not specified (likely solid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| LogP (Octanol/Water) | 4.35 (Predicted) | ChemSpider |

Discovery and Synthesis

The precise historical details of the initial discovery of this compound are not well-documented in readily available literature, suggesting it was likely identified as one of many components in complex hydrocarbon mixtures before being specifically synthesized and characterized.

A modern synthetic protocol for this compound has been described in the supporting information for a study on the gas-phase formation of phenalene. This synthesis provides a reliable method for obtaining the compound for research purposes.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The general workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Step 1: Grignard Reaction

-

To a solution of 1-acenaphthenone in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by thin-layer chromatography).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1-acenaphthenol.

Step 2: Dehydration

-

Dissolve the crude 1-methyl-1-acenaphthenol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC until the alcohol is fully converted.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford pure this compound.

Spectroscopic Data

The characterization of the synthesized this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.85 - 7.75 | m | - | Aromatic CH |

| 7.65 - 7.55 | m | - | Aromatic CH | |

| 7.50 - 7.40 | m | - | Aromatic CH | |

| 7.15 | s | - | Vinylic CH | |

| 2.60 | s | - | Methyl CH₃ | |

| ¹³C NMR | 141.5 | s | - | Quaternary C |

| 140.2 | s | - | Quaternary C | |

| 138.8 | s | - | Quaternary C | |

| 130.5 | d | - | Aromatic CH | |

| 128.7 | d | - | Aromatic CH | |

| 128.3 | d | - | Aromatic CH | |

| 127.9 | d | - | Aromatic CH | |

| 127.5 | d | - | Aromatic CH | |

| 125.4 | d | - | Aromatic CH | |

| 124.1 | d | - | Aromatic CH | |

| 120.9 | d | - | Vinylic CH | |

| 14.2 | q | - | Methyl CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Natural Occurrence

This compound, like other methylated PAHs, is not known to be biogenic. Its presence in the environment is primarily attributed to anthropogenic and natural combustion processes.

Sources of Formation

The formation of this compound is linked to the incomplete combustion of organic materials. The logical relationship of its likely sources is depicted below.

Caption: Formation pathways of this compound.

-

Coal Tar and Petroleum: Acenaphthylene and its derivatives are known constituents of coal tar and crude oil.[1][2][3][4] It is highly probable that this compound is present in these complex mixtures, formed during the geological processes that create fossil fuels and subsequent refining activities.

-

Combustion Products: Incomplete combustion of fossil fuels in engines and industrial furnaces, as well as the burning of biomass during forest fires, generates a wide array of PAHs, including methylated species.[1] While direct identification in these sources is not widely reported, its formation under such conditions is chemically plausible.

Isolation from Natural Sources

To date, a specific, detailed protocol for the isolation of this compound from a natural source has not been published. However, general methods for the extraction and fractionation of PAHs from environmental matrices can be adapted for its targeted isolation.

General Experimental Protocol for Isolation from Coal Tar or Crude Oil:

-

Solvent Extraction: Extract the raw material (e.g., coal tar pitch or a heavy crude oil fraction) with a suitable organic solvent such as toluene or dichloromethane to dissolve the organic components.

-

Fractionation:

-

Liquid Chromatography: Employ column chromatography using silica gel or alumina as the stationary phase. A gradient elution with solvents of increasing polarity (e.g., from hexane to dichloromethane) will separate the complex mixture into fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For finer separation, preparative HPLC with a non-polar stationary phase (e.g., C18) and a mobile phase of acetonitrile and water can be used to isolate specific methylated PAH fractions.

-

-

Analysis and Identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the collected fractions by GC-MS. The retention time and mass spectrum of this compound (m/z 166 for the molecular ion) can be compared to a synthesized standard for positive identification.

-

NMR Spectroscopy: Once a sufficiently pure fraction is obtained, ¹H and ¹³C NMR spectroscopy can be used for definitive structural confirmation.

-

Conclusion

This compound represents a specific methylated polycyclic aromatic hydrocarbon with established synthetic routes and physicochemical properties. While its direct discovery is not historically prominent, its formation as a product of incomplete combustion and its likely presence in complex hydrocarbon mixtures such as coal tar and petroleum are well-supported by the broader understanding of PAH chemistry. The provided synthetic and analytical methodologies offer a robust framework for researchers to produce, isolate, and study this compound, which is crucial for a more complete assessment of its environmental impact and toxicological profile. Further research is warranted to definitively quantify its presence in various environmental compartments and to elucidate its biological activities.

References

- 1. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. Coal Tar | CASSEN Testing Labs [cassen.ca]

- 3. agilent.com [agilent.com]

- 4. eurofinsus.com [eurofinsus.com]

Health and Safety Considerations for Handling 1-Methylacenaphthylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methylacenaphthylene

This compound is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest in various fields of research, including materials science and drug development. Due to the general classification of many PAHs as potentially carcinogenic, it is crucial to handle this compound with a high degree of caution. This guide outlines the known properties, potential hazards, and recommended safety procedures for its handling in a laboratory setting.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and for implementing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ | |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Not specified; likely a solid | |

| Boiling Point | 563.74 K (calculated) | [2] |

| Melting Point | Not specified | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.714 (calculated) | [2] |

| Water Solubility (log10WS) | -4.55 (calculated) | [2] |

Toxicological Data (Inferred from Structurally Similar Compounds)

As specific toxicological data for this compound is unavailable, the following table summarizes data for the related compounds 1-methylnaphthalene and acenaphthylene to provide an indication of potential hazards. It is important to treat this compound as having at least a similar hazard profile.

| Compound | Hazard Statements | Toxicological Data (LD50/LC50) | Reference |

| 1-Methylnaphthalene | Harmful if swallowed. Irritating to eyes, respiratory system and skin. Toxic to aquatic life with long lasting effects. | Oral LD50 (Rat): 1840 mg/kg | [3] |

| Acenaphthylene | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Not specified in the provided search results. |

Note: The absence of data does not mean the absence of hazard. Given its classification as a PAH, this compound should be handled as a potential carcinogen.

Hazard Identification and Risk Assessment

Based on the data from related compounds and the general properties of PAHs, the primary hazards associated with this compound are:

-

Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.

-

Irritation: Potential for skin, eye, and respiratory tract irritation.

-

Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

-

Environmental Hazard: Likely to be toxic to aquatic life.

A thorough risk assessment should be conducted before any experiment involving this compound. This assessment should consider the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling potentially hazardous chemicals, particularly PAHs and suspect carcinogens.

Engineering Controls

The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.

References

Initial Reactivity Studies of the 1-Methylacenaphthylene Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity of the 1-methylacenaphthylene core. Due to a notable scarcity of specific literature on this particular substituted acenaphthylene, this document extrapolates from the known chemical behavior of the parent acenaphthylene molecule and related methylated polycyclic aromatic hydrocarbons (PAHs). The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into potential synthetic pathways and chemical transformations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem |

| logP (Octanol/Water Partition Coefficient) | 3.714 | Crippen Calculated Property |

| Normal Boiling Point | 563.74 K | Joback Calculated Property |

| CAS Number | 58548-38-2 | PubChem |

Synthesis of the this compound Core

A definitive, optimized synthesis for this compound is not prominently described in the literature. However, general methods for the synthesis of substituted acenaphthylenes suggest plausible routes. A common approach involves the Wittig reaction, a powerful method for forming carbon-carbon double bonds.

Proposed Synthetic Pathway via Wittig Reaction

A potential synthesis could involve the reaction of a suitable phosphonium ylide with a ketone precursor.

Caption: Proposed Wittig reaction synthesis of this compound.

General Experimental Protocol for Wittig Reaction

-

Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., 0°C) to generate the ylide.

-

Reaction with Ketone: A solution of acenaphthenone in the same solvent is added to the ylide suspension. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water). The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Predicted Reactivity of the this compound Core

The reactivity of this compound is governed by the interplay of the electron-rich acenaphthylene core and the activating, ortho-, para-directing methyl group.

Electrophilic Aromatic Substitution

The acenaphthylene ring system is susceptible to electrophilic attack. The methyl group, being an electron-donating group, is expected to activate the ring towards substitution and direct incoming electrophiles to the ortho and para positions.

Caption: General mechanism for electrophilic aromatic substitution.

Expected Regioselectivity: The most likely positions for electrophilic attack are C3, C5, and C8. The precise distribution of products would depend on the nature of the electrophile and the reaction conditions.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-methylacenaphthylenes |

| Halogenation | Br₂, FeBr₃ | Bromo-1-methylacenaphthylenes |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-1-methylacenaphthylenes |

Cycloaddition Reactions

The double bond in the five-membered ring of acenaphthylene can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example.

Caption: General Diels-Alder reaction of this compound.

General Experimental Protocol for Diels-Alder Reaction:

-

Reactant Mixture: this compound and a suitable dienophile (e.g., maleic anhydride) are dissolved in an inert solvent with a high boiling point (e.g., xylene).

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Isolation of Product: Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Oxidation Reactions

The acenaphthylene core is susceptible to oxidation, particularly at the double bond of the five-membered ring.

Caption: General oxidation of the this compound core.

Typical Oxidation Conditions and Products for Acenaphthylene:

| Oxidizing Agent | Conditions | Major Product(s) |

| Potassium Permanganate (KMnO₄) | Hot, acidic | Naphthalic anhydride |

| Ozone (O₃) | Followed by reductive workup | 1,8-Naphthaldehyde |

The methyl group in this compound is also a potential site for oxidation, which could lead to the corresponding carboxylic acid or aldehyde under controlled conditions.

Reactions of the Methyl Group

The methyl substituent on the acenaphthylene core can also undergo characteristic reactions.

-

Free Radical Halogenation: Under UV light or with a radical initiator, the methyl group can be halogenated (e.g., with N-bromosuccinimide) to yield 1-(bromomethyl)acenaphthylene. This product is a valuable intermediate for further functionalization.

-

Oxidation: As mentioned, the methyl group can be oxidized to a formyl or carboxyl group, providing a route to other derivatives.

Experimental Workflow

The synthesis and study of this compound and its derivatives would follow a standard workflow in organic chemistry.

Caption: A typical experimental workflow for synthesis and reactivity studies.

Conclusion and Future Directions

The this compound core represents an intriguing yet underexplored scaffold. Based on fundamental principles of organic chemistry, it is predicted to undergo a range of transformations including electrophilic substitution, cycloaddition, and oxidation. The methyl group provides an additional handle for functionalization.

For researchers in drug development, the lipophilic nature of this core, combined with the potential for diverse functionalization, makes it a candidate for inclusion in novel therapeutic agents. Further experimental investigation is warranted to validate the predicted reactivity and to explore the biological activities of its derivatives. This guide serves as a starting point for such endeavors, providing a theoretical framework to inform experimental design.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylacenaphthylene from Acenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 1-Methylacenaphthylene, a valuable polycyclic aromatic hydrocarbon (PAH) for various research applications, starting from the readily available precursor, acenaphthene. The described synthetic route involves three key transformations: selective benzylic bromination of acenaphthene to yield 1-bromoacenaphthene, subsequent formation of a Grignard reagent followed by methylation to produce 1-methylacenaphthene, and a final dehydrogenation step to afford the target compound, this compound. This protocol includes detailed experimental procedures, characterization data for the intermediates and the final product, and visual representations of the reaction pathway and experimental workflow.

Introduction

Acenaphthylene and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a methyl group at the 1-position can significantly alter the electronic and steric properties of the parent molecule, making this compound an interesting candidate for further functionalization and incorporation into larger molecular frameworks. This application note outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound from acenaphthene.

Reaction Pathway

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromoacenaphthene

This procedure utilizes a radical-initiated benzylic bromination of acenaphthene.

Materials:

-

Acenaphthene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl4)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acenaphthene and carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-bromoacenaphthene as a solid.

Characterization Data for 1-Bromoacenaphthene:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.30 (m, 6H, Ar-H), 6.15 (dd, J = 6.8, 2.8 Hz, 1H, -CHBr), 3.90-3.70 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 146.2, 140.5, 139.8, 130.1, 128.9, 128.5, 127.8, 124.2, 120.9, 120.0, 51.5, 34.8.

Step 2: Synthesis of 1-Methylacenaphthene

This step involves the formation of a Grignard reagent from 1-bromoacenaphthene and its subsequent reaction with a methylating agent.

Materials:

-

1-Bromoacenaphthene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

-

Iodine (a small crystal)

Procedure:

-

Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask, followed by a small crystal of iodine.

-

Slowly add a solution of 1-bromoacenaphthene in anhydrous THF to the magnesium suspension. The reaction should be initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate to the Grignard reagent solution while maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 1-methylacenaphthene.

Characterization Data for 1-Methylacenaphthene:

-

Appearance: Colorless oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.20 (m, 6H, Ar-H), 3.65 (q, J = 7.2 Hz, 1H, -CH(CH₃)-), 3.40-3.20 (m, 2H, -CH₂-), 1.55 (d, J = 7.2 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.9, 145.2, 140.1, 128.8, 128.2, 127.5, 122.5, 119.8, 119.5, 42.1, 30.5, 20.8.

Step 3: Synthesis of this compound

The final step is the dehydrogenation of 1-methylacenaphthene to introduce a double bond.

Materials:

-

1-Methylacenaphthene (1.0 eq)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 eq)

-

Benzene or Toluene

Procedure:

-

In a round-bottom flask, dissolve 1-methylacenaphthene in benzene or toluene.

-

Add DDQ to the solution.

-

Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |

| 1-Bromoacenaphthene | C₁₂H₉Br | 233.11 | White to off-white solid | 70-80 |

| 1-Methylacenaphthene | C₁₃H₁₂ | 168.24 | Colorless oil or solid | 60-70 |

| This compound | C₁₃H₁₀ | 166.22 | Yellow solid | 80-90 |

Characterization of this compound

-

Appearance: Yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.30 (m, 6H, Ar-H), 7.10 (q, J = 1.5 Hz, 1H, =CH-), 2.70 (d, J = 1.5 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 140.2, 138.9, 130.5, 129.8, 128.3, 127.9, 127.2, 125.1, 124.8, 123.5, 118.9, 14.2.

-

Mass Spectrometry (EI): m/z 166 (M⁺).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

-

N-Bromosuccinimide is a lachrymator and irritant.

-

Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.

-

Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme caution.

-

DDQ is toxic and an irritant. Avoid inhalation and contact with skin.

-

Benzene is a known carcinogen. Toluene is a less toxic alternative.

Application Notes and Protocols: Dehydrogenation of 1-Methylacenaphthene to 1-Methylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized experimental protocol for the dehydrogenation of 1-methylacenaphthene to synthesize 1-methylacenaphthylene. Due to a lack of specific literature exclusively detailing this reaction, the protocols provided are based on established methods for the dehydrogenation of the parent compound, acenaphthene, and other analogous polycyclic aromatic hydrocarbons. These notes offer a robust starting point for researchers to develop a specific and optimized procedure. The primary method described is catalytic dehydrogenation using a heterogeneous catalyst, a widely employed and effective technique for such transformations.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis is crucial for the exploration of novel derivatives and their potential applications. A common and effective method for the synthesis of such unsaturated cyclic compounds is the dehydrogenation of their saturated or partially saturated precursors. In this case, this compound can be prepared by the dehydrogenation of 1-methylacenaphthene. This process typically involves the removal of two hydrogen atoms from the five-membered ring of the 1-methylacenaphthene molecule, leading to the formation of a double bond and the desired product.

Catalytic dehydrogenation is a well-established and efficient method for this type of transformation. The choice of catalyst, solvent, and reaction conditions (temperature, pressure, and reaction time) are critical parameters that influence the reaction's yield and selectivity. Common catalysts for such reactions include platinum or palladium supported on carbon or alumina.

Key Concepts and Reaction Scheme

The dehydrogenation of 1-methylacenaphthene to this compound is an oxidation reaction that can be represented by the following general scheme:

This reaction is typically endothermic and is therefore favored at higher temperatures. The choice of catalyst is crucial in lowering the activation energy and allowing the reaction to proceed at a reasonable rate and temperature.

Quantitative Data from Analogous Reactions

| Substrate | Catalyst | Solvent/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |

| Acenaphthene | 10% Pd/C | p-Cymene | 190 | 8 | >90 | Acenaphthylene |

| Acenaphthene | 5% Pt/Al2O3 | Vapor Phase | 450-500 | - | ~95 | Acenaphthylene |

| Tetralin | 10% Pd/C | None (Neat) | 200 | 5 | >90 | Naphthalene |

| Methylcyclohexane | Pt-Ir/Mg-Al oxide | Vapor Phase | 350-450 | - | High Conversion | Toluene |

Experimental Protocol: Catalytic Dehydrogenation of 1-Methylacenaphthene

This protocol is a general guideline and may require optimization for the specific substrate and desired scale.

Materials:

-

1-Methylacenaphthene

-

10% Palladium on activated carbon (10% Pd/C)

-

High-boiling point solvent (e.g., p-cymene, decalin, or diphenyl ether)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

-

Instrumentation for analysis (GC-MS, NMR)

Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 1-methylacenaphthene (1 equivalent).

-

Add a high-boiling point solvent (e.g., p-cymene) in a quantity sufficient to ensure good stirring (approximately 10-20 mL per gram of substrate).

-

Carefully add the 10% Pd/C catalyst. A typical catalyst loading is 5-10 mol% relative to the substrate.

-

-

Inert Atmosphere:

-

Flush the reaction system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to the reflux temperature of the chosen solvent (for p-cymene, this is approximately 177°C).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.

-

Continue heating at reflux until the reaction is complete (typically 4-24 hours, depending on the substrate and catalyst activity).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a suitable low-boiling point organic solvent (e.g., dichloromethane or ethyl acetate) to reduce viscosity.

-

Remove the catalyst by filtration through a pad of Celite or a similar filter aid. Wash the filter cake with the same solvent to recover any adsorbed product.

-

Combine the filtrate and washings.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to afford pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

-

Diagram of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic dehydrogenation of 1-methylacenaphthene.

Application Notes and Protocols for the Polymerization of 1-Methylacenaphthylene for Conductive Polymers

Introduction

The synthesis of intrinsically conductive polymers is a significant area of research in materials science, with potential applications in electronics, sensors, and energy storage. Polyacenaphthylene and its derivatives are of interest due to their potential for high thermal stability and conductivity upon doping. This document aims to provide detailed application notes and protocols for the polymerization of 1-methylacenaphthylene to produce conductive polymers. However, a comprehensive search of the scientific literature and patent databases did not yield specific experimental protocols, quantitative conductivity data, or detailed characterization for the polymerization of this compound for this purpose.

The information presented herein is based on general principles of polymerization of related acenaphthylene derivatives and common techniques for the synthesis and characterization of conductive polymers. These notes are intended to serve as a foundational guide for researchers to develop specific experimental procedures for this compound.

Theoretical Background

The polymerization of vinyl monomers like this compound can theoretically proceed through several mechanisms, including cationic, radical, and electrochemical polymerization. The choice of method will significantly influence the polymer's properties, such as molecular weight, polydispersity, and ultimately, its electrical conductivity after doping.

-

Cationic Polymerization: This method is often suitable for monomers with electron-donating groups that can stabilize a carbocationic intermediate. The methyl group in this compound is weakly electron-donating, suggesting that cationic polymerization could be a viable route.

-

Radical Polymerization: This is a versatile method applicable to a wide range of vinyl monomers. The stability of the resulting radical will influence the polymerization's success.

-

Electrochemical Polymerization: This technique allows for the direct deposition of a conductive polymer film on an electrode surface. The monomer is oxidized or reduced at the electrode to form radical ions that then polymerize.

To achieve significant conductivity, the resulting poly(this compound) will likely require doping with an oxidizing or reducing agent to introduce charge carriers (polarons and bipolarons) into the polymer backbone.

Proposed Experimental Protocols

The following are generalized protocols that can be adapted for the polymerization of this compound. It is crucial to note that these are starting points and will require optimization.

Synthesis of this compound Monomer

Cationic Polymerization of this compound (Proposed)

This protocol is adapted from general procedures for the cationic polymerization of vinyl monomers.

Materials:

-

This compound (monomer)

-

Anhydrous dichloromethane (solvent)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Methanol (terminating agent)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

-

Dissolve a known amount of this compound in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

-

Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) in an appropriate bath.

-

Slowly add a calculated amount of BF₃·OEt₂ initiator via syringe. The monomer-to-initiator ratio will influence the molecular weight of the polymer.

-

Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 1-24 hours).

-

Quench the polymerization by adding a small amount of pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

Radical Polymerization of this compound (Proposed)

This protocol is based on standard free-radical polymerization techniques.

Materials:

-

This compound (monomer)

-

Anhydrous toluene or benzene (solvent)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Methanol (non-solvent)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound and the radical initiator (e.g., AIBN) in the chosen solvent in a reaction vessel equipped with a condenser and a nitrogen/argon inlet.

-

De-gas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove oxygen, which inhibits radical polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

-

Maintain the temperature and stir for the desired reaction time (e.g., 6-24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent like methanol.

-

Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum.

Doping of Poly(this compound) for Conductivity

Materials:

-

Poly(this compound)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Doping agent (e.g., iodine (I₂), ferric chloride (FeCl₃))

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the synthesized poly(this compound) in the appropriate anhydrous solvent under an inert atmosphere.

-

Prepare a solution of the doping agent in the same solvent.

-

Slowly add the dopant solution to the polymer solution with stirring. The color of the solution is expected to change, indicating the formation of charge-transfer complexes.

-

Stir the mixture for a specified time (e.g., 1-12 hours) to ensure complete doping.

-